1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring system, which is further substituted with a nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the sulfonyl group can be replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various bases and solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known for its pharmacological activities, and modifications of this compound could lead to new drugs.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting the redox state of biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other sulfonamide derivatives, such as:
3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its use in proteomics research.
Indole derivatives: Compounds with similar biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Compounds with versatile biological activities, used in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivities and biological activities.
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-7-3-8-14(11-13)22(20,21)16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGNTOVNDACSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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